1,1,2-Trichlorotrifluoroethane

説明

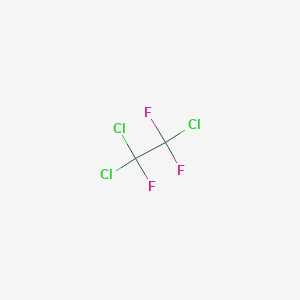

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2-trichloro-1,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F3/c3-1(4,6)2(5,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDIZQLSFPQPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F3, Array | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021377 | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2-trichloro-1,2,2-trifluoroethane is a colorless liquid with a sweet, ether-like odor. Sinks in water. (USCG, 1999), Liquid, Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 degrees F.]; [NIOSH], COLOURLESS VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 °F.] | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117.9 °F at 760 mmHg (NTP, 1992), 47.7 °C, 48 °C, 118 °F | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 170 mg/L at 25 °C, Soluble in ethanol; miscible with ethyl ether and benzene, Solubility in water, g/100ml at 20 °C: 0.02, (77 °F): 0.02% | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5635 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.5635 g/cu cm at 25 °C, Relative density (water = 1): 1.56, 1.56, (77 °F): 1.56 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.5 (Air = 1), Relative vapor density (air = 1): 6.5 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

284 mmHg at 77 °F (NTP, 1992), 363.0 [mmHg], 363 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 36, 285 mmHg | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Maximum limits of impurities: Residue after evaporation: 0.0005%; Water (by Karl Fischer titrn): 0.05%. /'Photrex' reagent/, Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless gas, Volatile liquid, Colorless to water-white liquid ... [Note: A gas above 118 degrees F], Clear, dense, colorless liquid | |

CAS No. |

76-13-1 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CFC 113 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichlorotrifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRICHLOROTRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0739N04X3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-33.5 °F (NTP, 1992), -36.22 °C, -36 °C, -33.5 °F, -31 °F | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Atmospheric Chemistry and Stratospheric Interactions of 1,1,2 Trichlorotrifluoroethane

Atmospheric Lifetime and Global Dispersion Mechanisms of 1,1,2-Trichlorotrifluoroethane

This compound (CFC-113) is a highly stable chlorofluorocarbon with a significant atmospheric lifetime, allowing for its widespread distribution across the globe. who.intwikipedia.org Its persistence in the troposphere and subsequent transport to the stratosphere are key factors in its environmental impact. who.intca.gov

Stratospheric Diffusion and Residence Time

Estimates for the atmospheric lifetime of CFC-113 vary, with reported values including 85 years epa.govcopernicus.orgmit.educanada.ca, 90 years who.intwikipedia.orgmst.dk, and a range of 55 to 101 years. copernicus.orgmit.edu One study estimated a lifetime of 112 ± 31 years based on satellite observations, assuming a lifetime for CFC-11 of 50 years. copernicus.orgmit.edu More recent research suggests a lifetime of 79.9 years with a 95% confidence interval of (74.0, 88.7) years. nih.gov The long atmospheric lifetime allows for significant diffusion into the stratosphere. who.int The time it takes for air from the troposphere to diffuse into the stratosphere is a critical factor, with an estimated turnover time of 30 years for 63% of tropospheric air. mst.dk

Ozone Depletion Potential (ODP) of this compound

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone. epa.govifc.org CFC-11 is used as the benchmark, with an ODP of 1.0. epa.govwww.gov.uk

Mechanism of Stratospheric Ozone Catalytic Destruction by Chlorine Radicals from this compound

The process of ozone destruction by CFC-113 begins when it reaches the stratosphere and is broken down by ultraviolet radiation, a process called photolysis. who.intwikipedia.orgcopernicus.org This releases chlorine atoms (Cl•). wikipedia.orgcopernicus.org

The chemical reactions are as follows:

Photodissociation: CClF₂CCl₂F → C₂F₃Cl₂ + Cl• wikipedia.org

The freed chlorine radical then reacts with an ozone molecule (O₃) to form chlorine monoxide (ClO•) and a molecule of oxygen (O₂). wikipedia.org Cl• + O₃ → ClO• + O₂ wikipedia.org

The chlorine monoxide radical then reacts with an atomic oxygen (O), which is present in the stratosphere, to release the chlorine radical and form another molecule of oxygen. wikipedia.org ClO• + O → Cl• + O₂ wikipedia.org

This process regenerates the chlorine radical, allowing it to continue to destroy more ozone molecules in a catalytic cycle. wikipedia.org A single chlorine atom can destroy an average of 100,000 ozone molecules during its atmospheric lifetime of one to two years. wikipedia.org

Comparative Analysis of this compound's ODP with Other Halocarbons

The ODP of this compound (CFC-113) is consistently reported as 0.8. epa.govcanada.caifc.orgwww.gov.uk This value is slightly lower than that of CFC-11 and CFC-12, both of which have an ODP of 1.0. ifc.orgwww.gov.uk

Here is a comparative table of the ODP of CFC-113 and other selected halocarbons:

| Compound Name | Chemical Formula | ODP |

| Trichlorofluoromethane (B166822) (CFC-11) | CFCl₃ | 1.0 www.gov.uk |

| Dichlorodifluoromethane (B179400) (CFC-12) | CF₂Cl₂ | 1.0 www.gov.uk |

| This compound (CFC-113) | C₂F₃Cl₃ | 0.8 www.gov.uk |

| Dichlorotetrafluoroethane (CFC-114) | C₂F₄Cl₂ | 1.0 www.gov.uk |

| Chloropentafluoroethane (CFC-115) | C₂F₅Cl | 0.6 www.gov.uk |

| Halon-1211 | CF₂ClBr | 3.0 epa.gov |

| Halon-1301 | CBrF₃ | 10.0 canada.ca |

| Carbon tetrachloride | CCl₄ | 1.2 epa.gov |

| Methyl chloroform | CH₃CCl₃ | 0.11 epa.gov |

| Hydrochlorofluorocarbons (HCFCs) | various | 0.01 - 0.1 epa.gov |

This table presents ODP values for various halocarbons to provide a comparative context for the ozone-depleting potential of this compound.

Radiative Forcing and Climate Impact of this compound

In addition to their role in ozone depletion, CFCs are also potent greenhouse gases that contribute to the warming of the planet. who.intwikipedia.org Radiative forcing is a measure of the change in the Earth's energy balance caused by a particular substance. noaa.govfluorocarbons.org

This compound (CFC-113) has a significant Global Warming Potential (GWP), which is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). epa.gov The GWP of CO₂ is defined as 1.0. epa.gov

The GWP of CFC-113 has been reported with some variation across different assessment reports:

GWP (100-year time horizon): 6130 (from the IPCC Fourth Assessment Report) epa.gov and 5820 (from the IPCC Fifth Assessment Report). epa.govca.gov

The radiative efficiency of a gas is a measure of the radiative forcing per unit increase in its atmospheric concentration. While specific radiative efficiency values for CFC-113 were not found in the provided search results, it is known that halocarbons, in general, are very effective at absorbing infrared radiation. ipcc.ch

Global Warming Potential (GWP) Assessment of this compound

This compound, also known as CFC-113, is a potent greenhouse gas with a significant Global Warming Potential (GWP). The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1. epa.govca.gov Regulators commonly use a 100-year time horizon for these assessments. ca.gov

Different assessment reports from the Intergovernmental Panel on Climate Change (IPCC) have provided slightly varying GWP values for CFC-113. For instance, the IPCC's Fourth Assessment Report (AR4) and Fifth Assessment Report (AR5) both list GWP values for this compound over a 100-year time horizon. epa.gov According to the US Environmental Protection Agency (EPA), the GWP of CFC-113 under AR4 is 6,130, while under AR5 it is 5,820. epa.gov The California Air Resources Board also reports these GWP values, in addition to a value of 6,000. ca.gov

Global Warming Potential of this compound (100-Year Time Horizon)

| Reporting Body/Source | GWP Value (AR4) | GWP Value (AR5) | Other Reported GWP |

|---|---|---|---|

| US EPA epa.gov | 6,130 | 5,820 | |

| California Air Resources Board ca.gov | 6,130 | 5,820 | 6,000 |

Contribution of this compound to Greenhouse Gas Effects

This compound contributes to the greenhouse effect due to its chemical stability and long atmospheric lifetime. wikipedia.orgwho.int As a chlorofluorocarbon (CFC), it is part of a group of synthetic substances that are highly persistent in the atmosphere and exhibit very high specific radiative forcing. scbt.com Radiative forcing is the change in the balance between incoming and outgoing radiation in the atmosphere, with a positive forcing leading to a warming of the Earth's surface. scbt.com

The atmospheric lifetime of CFC-113 is estimated to be around 85 to 93 years. epa.govcopernicus.org This long lifespan allows it to become well-mixed in the atmosphere and to absorb outgoing infrared radiation, thereby trapping heat and contributing to global warming. wikipedia.orgscbt.com Although its production was phased out under the Montreal Protocol due to its ozone-depleting properties, its persistence means it continues to have an impact on the climate system for many decades after its release. who.intscbt.com The amount of CFC-113 in the atmosphere has remained relatively stable at approximately 80 parts per trillion since the early 1990s. thegoodscentscompany.com

Atmospheric Degradation Pathways of this compound

Due to its high stability in the lower atmosphere, this compound is not readily degraded in the troposphere. nih.govclu-in.org Over time, it diffuses into the stratosphere, where it is exposed to high-energy, short-wavelength ultraviolet (UV) radiation from the sun, specifically in the 190-225 nm range. wikipedia.orgwho.int This UV radiation has sufficient energy to break the carbon-chlorine (C-Cl) bonds in the CFC-113 molecule, a process known as photolysis or photodissociation. wikipedia.orgthegoodscentscompany.comnih.gov The cleavage of the C-Cl bond is favored over the C-F bond because it requires less energy. who.int

The photolysis of this compound (CClF2CCl2F) results in the release of a chlorine radical (Cl•). wikipedia.org

CClF₂CCl₂F + UV light → C₂F₃Cl₂ + Cl• wikipedia.org

These highly reactive chlorine radicals then participate in catalytic cycles that destroy ozone (O₃) molecules in the stratosphere. thegoodscentscompany.comnih.gov A single chlorine radical can destroy thousands of ozone molecules before it is removed from the stratosphere. wikipedia.org The primary reactions in this catalytic cycle are:

Cl• + O₃ → ClO• + O₂ wikipedia.org

ClO• + O → Cl• + O₂ wikipedia.org

This process regenerates the chlorine radical, allowing it to continue destroying ozone. wikipedia.org The stratospheric lifetime of CFC-113 is estimated to be between 63 and 122 years. clu-in.org

In the troposphere, the primary removal mechanism for many organic compounds is reaction with the hydroxyl radical (•OH). cdc.govpnas.org However, this compound is exceptionally stable and essentially inert to reaction with photochemically generated radicals, including hydroxyl radicals, in the troposphere. nih.govnih.gov Its structure, being fully halogenated, lacks the hydrogen atoms that are typically abstracted by hydroxyl radicals in degradation reactions. cdc.govacs.org This resistance to oxidation by hydroxyl radicals is a key reason for its long atmospheric lifetime and its ability to reach the stratosphere. nih.govclu-in.org

Environmental Fate and Transport of 1,1,2 Trichlorotrifluoroethane in Terrestrial and Aquatic Systems

Hydrolysis and Biodegradation Potential in Aqueous Environments

1,1,2-Trichlorotrifluoroethane (CFC-113) is susceptible to degradation under anaerobic conditions, a process primarily driven by microbial action. clu-in.org In anoxic environments such as groundwater and sediment, the primary degradation pathway is reductive dechlorination. wikipedia.org This process involves the removal of chlorine atoms, leading to the formation of various transformation products.

Research has shown that in anoxic landfill leachate, CFC-113 can be transformed to 1,2-dichloro-1,1,2-trifluoroethane (B1204223) (HCFC-123a). acs.org This intermediate can be further dechlorinated to 1-chloro-1,2,2-trifluoroethane (B14745883) (HCFC-133) and 1-chloro-1,1,2-trifluoroethane (B12671391) (HCFC-133b). acs.org In some aquifer and sewage sludge microcosm studies, the degradation of CFC-113 resulted in the formation of chlorotrifluoroethene (CTFE) and ultimately trifluoroethene (TFE). acs.org

The rate of anaerobic biodegradation can vary significantly depending on environmental conditions. For instance, in an anoxic landfill leachate microcosm study conducted at 21°C, the half-life of this compound was observed to be 5.3 days. nih.govnm.gov In a contaminated shallow sand and gravel aquifer, after biostimulation with acetate, the transformation of CFC-113 was observed to be between 8% and 20% at different sampling sites. nih.gov However, it is important to note that CFC-113 does not readily degrade under aerobic conditions. clu-in.org

Studies have also demonstrated that certain bacteria, such as the corrinoid-producing homoacetogen Sporomusa ovata, can mediate both the reductive dechlorination and defluorination of CFC-113 in vivo. nih.gov This suggests that cometabolic microbial processes could play a role in the natural attenuation of this compound in anoxic environments. nih.gov

Interactive Data Table: Anaerobic Biodegradation of this compound

| Parameter | Value | Conditions | Reference |

| Half-life | 5.3 days | Anoxic landfill leachate microcosm, 21°C | nih.govnm.gov |

| Transformation | 8-20% | Contaminated shallow aquifer with biostimulation | nih.gov |

| Primary Degradation Pathway | Reductive Dechlorination | Anaerobic conditions | wikipedia.org |

| Key Transformation Products | 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), Chlorotrifluoroethene (CTFE) | Anoxic landfill leachate, aquifer microcosms | acs.org |

This compound is chemically stable and exhibits a high resistance to hydrolysis under typical environmental conditions. who.int This stability is attributed to the absence of functional groups that are susceptible to hydrolysis at a pH range of 5 to 9. nih.gov Consequently, hydrolysis is not considered a significant environmental fate process for this compound. clu-in.orgnih.gov

While hydrolysis can occur under specific, non-environmental conditions, such as in the presence of catalysts at high temperatures, these scenarios are not relevant to its natural attenuation. For example, the hydrolysis of 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (an isomer of CFC-113) to trifluoroacetic acid has been demonstrated in the vapor phase at temperatures between 200°C and 400°C with a metal chloride catalyst. google.comrsc.org Similarly, catalytic hydrolysis of CFCs is thermodynamically favorable but requires specific catalysts and conditions not found in nature. env.go.jp

Volatilization and Air-Water Exchange Dynamics

The tendency of this compound to transfer between water and air is governed by its Henry's Law constant. Various studies have reported values for this constant, which indicate a high potential for volatilization from water.

Reported Henry's Law constants for this compound include:

Toxicological Assessment and Ecotoxicological Implications of 1,1,2 Trichlorotrifluoroethane

Human Health Risk Assessment of 1,1,2-Trichlorotrifluoroethane Exposure

Occupational Exposure Studies and Observed Effects

Occupational exposure to this compound, also known as CFC-113, has been a subject of study, particularly in environments where it was used as a degreasing solvent, dry-cleaning agent, and refrigerant. delaware.govagas.com Human exposure at concentrations around 2,500 ppm can lead to a diminished ability to concentrate and mild lethargy. scbt.com In one epidemiological study, workers exposed to CFC-113 at concentrations ranging from 46 to 4,700 ppm daily did not show signs of toxicity. ca.gov However, there are reports of atrial fibrillation and sudden death related to occupational solvent exposure. osha.gov

Repeated or prolonged occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems. scbt.com Chronic exposure can result in dermatitis and conjunctivitis. scbt.com Some studies suggest that long-term exposure may cause emotional instability and chronic neuropsychological symptoms, including learning disabilities and concentration difficulties. chemreg.net

Table 1: Occupational Exposure Limits for this compound

| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Notes |

|---|---|---|---|

| ACGIH | 1000 ppm | 1250 ppm | CNS impairment |

| NIOSH | 1000 ppm (10-hour TWA) | 1250 ppm (15-minute STEL) | - |

| OSHA (PEL 1989) | 1000 ppm (8-hour TWA) | 1250 ppm (15-minute STEL) | - |

Source: Airgas, 2016; SynQuest Laboratories; InChem.org airgas.comsynquestlabs.cominchem.org

General Population Exposure Pathways

The general population can be exposed to this compound through various pathways. Inhalation of ambient air is a primary route, especially in urban areas or near industrial sites where the chemical was produced or used. nih.govcdc.gov Although production in the United States ceased in 1996, existing stocks are still in use, and the compound can be found in soil and groundwater at polluted sites. delaware.gov

Ingestion of contaminated drinking water is another potential pathway, though monitoring data suggests this is less common. nih.govcdc.gov A survey in New Jersey found detectable levels of 1,1,2-trichloroethane (B165190) in 6.7% of wells, particularly in urban areas. cdc.gov Exposure can also occur by swallowing food or liquids contaminated at a workplace where the chemical is used. delaware.gov Dermal contact with contaminated water is also a possible, though less likely, route of exposure for the general population. delaware.gov

Evaluation of Systemic Effects from Exposure

Exposure to this compound can lead to a range of systemic effects. Acute inhalation can irritate the respiratory tract, causing coughing and shortness of breath. delaware.govscbt.com High concentrations may lead to more severe effects such as pulmonary hemorrhage, fluid buildup in the lungs, and can affect the central nervous system, causing headaches, dizziness, confusion, and loss of consciousness. delaware.govscbt.cominchem.org It also has the potential to cause cardiac sensitization, leading to irregular heartbeats. scbt.cominchem.org

Ingestion can result in severe chemical burns in the oral cavity and gastrointestinal tract. scbt.com Systemic effects following ingestion can include damage to the liver and kidneys. scbt.com Animal studies have shown that swallowing high levels can also damage the stomach, nervous system, and immune system. cdc.gov

Dermal contact can cause skin irritation, and repeated or prolonged contact may lead to dermatitis, characterized by redness, swelling, and blistering. scbt.cominchem.org While skin absorption is not considered a primary route for harmful health effects, entry through wounds or abrasions could lead to systemic injury. scbt.com

Table 2: Summary of Systemic Effects from this compound Exposure

| System | Observed Effects |

|---|---|

| Nervous System | Drowsiness, dizziness, reduced alertness, lack of coordination, vertigo, narcosis, headache, confusion, loss of recent memory, convulsions. delaware.govscbt.cominchem.org |

| Cardiovascular System | Cardiac sensitization, irregular heartbeat. scbt.cominchem.org |

| Respiratory System | Irritation of the throat and lungs, coughing, shortness of breath, pulmonary hemorrhage. delaware.govscbt.com |

| Gastrointestinal System | Nausea, vomiting, chemical burns in the oral cavity and gastrointestinal tract. scbt.com |

| Hepatic System | Hepatocyte enlargement, hepatomegaly (enlarged liver), mild elevation of AST and ALT. scbt.comchemreg.net |

| Dermal | Irritation, dryness, dermatitis (redness, swelling, blistering), chemical burns. scbt.cominchem.org |

| Ocular | Severe irritation, chemical burns. scbt.com |

Source: Santa Cruz Biotechnology, 2016; InChem.org; Delaware Health and Social Services, 2013; ChemReg.net delaware.govscbt.comchemreg.netinchem.org

Carcinogenicity Assessments and Classification

In animal studies, chronic inhalation of up to 20,000 ppm of CFC-113 by rats did not produce a clear carcinogenic effect. ca.gov However, some studies on the related compound 1,1,2-trichloroethane have shown it to cause liver and adrenal gland cancer in animals. nj.gov Based on such animal data, the U.S. Environmental Protection Agency (EPA) has classified 1,1,2-trichloroethane as a possible human carcinogen. cdc.gov It is important to note that while related, 1,1,2-trichloroethane and this compound are distinct chemical compounds.

Ecotoxicological Impacts on Environmental Receptor Organisms

Aquatic Toxicity and Long-Term Adverse Effects

This compound is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.comairgas.comcpachem.com Its release into the environment is of concern due to its toxicity and its potential to destroy ozone in the upper atmosphere. nih.govcpachem.com The substance is classified as hazardous to the aquatic environment (Acute - Category 2 and Long-term - Category 2). nih.gov

Studies have determined the acute toxicity of this compound to various aquatic species. For instance, the 96-hour median lethal concentration (LC50) for the zebrafish (Brachydanio rerio) is reported to be between 7 and 14 mg/L, and for the Japanese rice fish (Oryzias latipes), it is 6240 mg/L. fishersci.com This indicates a range of sensitivity among different fish species. The substance is also considered harmful to aquatic organisms, with potential for long-term adverse effects in the aquatic environment. thegoodscentscompany.com Due to its hazardous nature, it is recommended to avoid its release into surface water or sanitary sewer systems. fishersci.com

Table 3: Aquatic Toxicity of this compound

| Species | Endpoint | Concentration (mg/L) | Exposure Time |

|---|---|---|---|

| Zebrafish (Brachydanio rerio) | LC50 | 7 - 14 | 96 hours |

| Japanese rice fish (Oryzias latipes) | LC50 | 6240 | 96 hours |

Source: Fisher Scientific, 2023 fishersci.com

Advanced Analytical Methodologies for 1,1,2 Trichlorotrifluoroethane Detection and Quantification

The accurate detection and quantification of 1,1,2-Trichlorotrifluoroethane (CFC-113) in various environmental matrices are crucial for monitoring its atmospheric concentrations and enforcing regulations. Advanced analytical methodologies, primarily centered around gas chromatography, have been developed to achieve the low detection limits required for these tasks.

Regulatory Frameworks and Policy Implications of 1,1,2 Trichlorotrifluoroethane Management

The Montreal Protocol on Substances that Deplete the Ozone Layer

The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, stands as the cornerstone of international efforts to protect the ozone layer. dcceew.gov.au It is a landmark multilateral environmental agreement that regulates the production and consumption of nearly 100 man-made chemicals known as ozone-depleting substances (ODS), including 1,1,2-Trichlorotrifluoroethane. dcceew.gov.au This treaty established a mandatory timetable for the phase-out of major ODS and has achieved universal ratification. dcceew.gov.auearthday.org

This compound is classified as a Group I, Annex A controlled substance under the Montreal Protocol. epa.gov The initial agreement laid out a stepwise reduction plan for the production and consumption of Annex A CFCs. For developed countries (non-Article 5 parties), the original schedule mandated a 50% reduction from 1986 levels by 1998. osti.gov

However, as scientific evidence of ozone depletion became more alarming, the phase-out schedules were accelerated. Fully halogenated chlorofluorocarbons (CFCs) like this compound were targeted for an accelerated phase-out. p2infohouse.org The production of CFC-113 and other CFCs in developed countries was ultimately scheduled to be completely phased out by 1996. regulations.gov

Developing countries (Article 5 parties) were granted a grace period to meet their compliance obligations, recognizing their need for economic development and the challenges of transitioning to alternatives. unfccc.int These nations were required to phase out CFCs, including this compound, by 2010. downtoearth.org.in To facilitate this, the Multilateral Fund was established in 1990 to provide financial and technical assistance. dcceew.gov.auunfccc.intcarboncontainmentlab.org This fund has supported thousands of projects, including industrial conversion and capacity building, enabling many developing countries to exceed their phase-out targets. dcceew.gov.auunep.org

Interactive Table: Montreal Protocol Phase-Out Timetable for CFCs (including this compound)

| Country Category | Baseline | Freeze | 75% Reduction | 100% Phase-Out |

| Developed Countries (Non-Article 5) | 1986 Levels | July 1, 1989 | January 1, 1994 | January 1, 1996 |

| Developing Countries (Article 5) | Average 1995-1997 Levels | July 1, 1999 | January 1, 2007 | January 1, 2010 |

Since its inception, the Montreal Protocol has been periodically strengthened through several amendments and adjustments, which have accelerated the phase-out of ODS and added new substances to the control list. These revisions were based on ongoing scientific, technical, and economic assessments.

The London Amendment (1990) was a critical update that called for the complete phase-out of CFCs, including CFC-113, by 2000 for developed countries and by 2010 for developing countries. It also introduced control measures for other substances like carbon tetrachloride and methyl chloroform.

The Copenhagen Amendment (1992) further accelerated the timeline, moving the phase-out date for CFCs in developed nations to January 1, 1996. It also established controls for hydrochlorofluorocarbons (HCFCs), which were being used as transitional substitutes for CFCs.

Subsequent amendments, such as the Montreal (1997) and Beijing (1999) amendments, introduced stricter controls on trade with non-parties and added more substances to the list of controlled chemicals. While these later amendments did not directly alter the core phase-out schedule for CFC-113, they reinforced the global commitment to eliminating ozone-depleting substances.

National and Regional Regulatory Approaches

While the Montreal Protocol provided the international framework, its successful implementation depended on the enactment of national and regional regulations.

In the United States, the Clean Air Act Amendments of 1990 implemented the country's obligations under the Montreal Protocol. Title VI of the Act specifically addresses stratospheric ozone protection. The EPA designated this compound as a Class I ozone-depleting substance, subjecting it to the most stringent regulations and the accelerated phase-out schedule. epa.govunm.edu

The European Union (EU) has often adopted regulations that are even more stringent than the requirements of the Montreal Protocol. For instance, European Council Regulation (EC) No 594/91 established a faster phase-out schedule for CFC-113. p2infohouse.org This regulation mandated an 85% reduction by the end of 1996 and a complete phase-out by June 30, 1997, ahead of the Montreal Protocol's 1996 deadline for developed countries. p2infohouse.org Subsequent regulations, such as Regulation (EC) No 2037/2000, consolidated and strengthened the control of all ODS, prohibiting the production and placing on the market of CFCs, including for specific uses of CFC-113 that had been previously allowed under certain conditions. pic.int

Socio-Economic Impacts of this compound Phase-Out

The phase-out of widely used chemicals like this compound, which was heavily utilized as a solvent and refrigerant, had significant socio-economic implications. osti.govwikipedia.org Initial industry projections warned of severe economic disruption and high costs, with one estimate from DuPont suggesting costs could exceed $135 billion in the U.S. alone. arizona.edu

The actual economic impact was complex. Industries faced significant upfront costs for retrofitting or replacing equipment and for research and development of alternatives. cei.org One study estimated the total cost of the CFC phase-out in the U.S. refrigeration and air conditioning sector to be between $44.5 and $99.4 billion over a decade. cei.org These costs were associated with modifying vehicle air conditioners, commercial chillers, and refrigeration systems, as well as potential increases in energy consumption from less efficient early alternatives. cei.org

However, the phase-out also spurred significant innovation. Chemical companies that once produced CFCs shifted their focus and developed safer alternatives, learning to work in harmony with the protocol. earthday.org The regulations created new markets for recovery, recycling, and destruction technologies. osti.gov

Furthermore, the economic benefits of the phase-out have been shown to far outweigh the costs. A 1997 study for Environment Canada estimated the total cost of the CFC phase-out at $235 billion through 2060, but calculated the economic benefits at 3.9 billion to facilitate the transition away from ODS technologies. unep.org The success of the Montreal Protocol in phasing out substances like CFC-113 is now widely seen as a model for effective international environmental cooperation, demonstrating that well-structured regulations can drive technological change and yield substantial long-term socio-economic benefits. earthday.orgcarboncontainmentlab.org

Industrial Transition and Technological Shifts

The phase-out of CFC-113, a versatile solvent used in various industries, necessitated significant industrial and technological adjustments. wikipedia.orgthegoodscentscompany.com Initially, industries reliant on CFC-113 for applications such as electronics cleaning and dry cleaning faced the challenge of finding suitable alternatives. wikipedia.orgpsu.edu

The transition spurred innovation and the adoption of new technologies and chemical formulations. Large multinational electronics firms, for instance, moved swiftly to develop alternatives to CFC-based chemicals. psu.edu This led to the exploration and implementation of various substitutes, including:

Aqueous cleaning: This method uses water-based solutions, often with saponifiers, as a replacement for solvent-based cleaning. psu.edu

No-clean processes: In some cases, manufacturing processes were re-engineered to eliminate the need for cleaning altogether. psu.edu

Alternative solvents: Other chemical solvents with lower or no ozone-depleting potential were introduced. For example, n-hexane was approved by the U.S. Environmental Protection Agency (EPA) as a replacement for CFC-113 in certain applications. govinfo.gov

Hydrochlorofluorocarbons (HCFCs) and Hydrofluorocarbons (HFCs): While some HCFCs and HFCs were initially used as transitional substitutes, they also came under regulatory scrutiny due to their own environmental impacts. osti.govigsd.org

The shift away from CFC-113 was not uniform across all industries. The automotive industry, for example, experienced delays in transitioning to CFC-free air conditioning systems. psu.edu The successful transition was often influenced by a combination of technical feasibility, organizational commitment, and institutional factors. psu.edu

Cost-Benefit Analysis of Regulatory Actions

The phase-out of ozone-depleting substances (ODS) under the Montreal Protocol, including CFC-113, is widely regarded as a success, with significant environmental and health benefits. mcrit.comeuropa.eu Cost-benefit analyses of the Montreal Protocol have demonstrated that the benefits of regulatory action far outweigh the costs.

One of the major benefits has been the protection of the ozone layer, which shields life on Earth from harmful ultraviolet (UV) radiation. europa.eu This has resulted in avoided cases of skin cancer and other health problems. mcrit.com Furthermore, the phase-out of CFCs has had significant co-benefits for climate change mitigation, as many ODS are also potent greenhouse gases. mcrit.com It is estimated that the phase-out of ODS has reduced greenhouse gas emissions by a net 135 billion tonnes of CO2 equivalent in the two decades leading up to 2010. mcrit.com

The costs associated with the phase-out included the research and development of alternative technologies, retooling of manufacturing processes, and the higher price of some substitutes. igsd.orgworldbank.org The Multilateral Fund was established under the Montreal Protocol to assist developing countries in meeting their compliance costs, facilitating the global transition. worldbank.orgunep.org Studies have shown that the compliance costs for countries were often manageable and affordable under various policy scenarios. mcrit.com

While alternatives to CFCs were initially more expensive, the development of a wide range of substitutes and increased production led to a decrease in their costs over time. igsd.org For example, HFC-134a, an alternative to CFC-12 in refrigeration, was initially predicted to be significantly more expensive, but its price became competitive as production scaled up. igsd.org

Compliance, Enforcement, and Illicit Production/Emissions

Monitoring Compliance with International and National Regulations

Compliance with the Montreal Protocol is monitored through a system of reporting and verification. Parties to the protocol are required to report their annual data on the production, import, and export of controlled substances. unep.org The Implementation Committee, under the Non-Compliance Procedure for the Montreal Protocol, reviews this data and addresses cases of non-compliance. unep.org

National regulations, such as those implemented by the European Union and the United States, establish legal frameworks for controlling and phasing out ODS. govinfo.goveuropa.eu These regulations often include licensing systems for the import and export of controlled substances to monitor trade and prevent illegal activities. europa.eu Competent authorities, including customs and environmental agencies, are tasked with carrying out checks to ensure compliance. europa.eu

Monitoring and enforcement are crucial for the continued success of the Montreal Protocol. This includes the use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to detect and measure the concentration of CFCs in the atmosphere. ethz.ch

Identification of Unexpected Emissions and Their Sources

In recent years, atmospheric monitoring has revealed unexpected emissions of several CFCs, including CFC-113, suggesting that there is unreported production and release of these substances. researchgate.netnih.govmit.edu These emissions are a significant concern as they can delay the recovery of the ozone layer and contribute to climate change. mit.edunoaa.gov

Research has pointed to several potential sources for these unexpected emissions:

Feedstock for other chemicals: CFC-113 is used as a feedstock in the production of other chemicals, such as some hydrofluorocarbons (HFCs). nih.govmit.edu While this use is permitted under the Montreal Protocol, it is believed that leakage during production and transport may be a significant source of emissions. nih.govmit.edu Studies suggest that emissions from HFC-134a production could account for a substantial portion of recent CFC-113 emissions. researchgate.netnih.gov

By-products of other chemical manufacturing: CFCs can also be generated as by-products in the manufacturing of other chemicals. nih.gov

"Banks" of old equipment: Large quantities of CFCs remain in old equipment such as refrigerators, air conditioners, and insulation foams. mit.edu These "banks" can slowly leak the gases into the atmosphere. mit.edu

Illegal production: The discovery of a significant increase in CFC-11 emissions after 2012 was traced back to illegal production in eastern China. unep.orgeia-international.org This highlights the potential for illicit manufacturing to undermine the goals of the Montreal Protocol.

The identification of these unexpected emissions has prompted calls for a comprehensive review of monitoring and enforcement mechanisms under the Montreal Protocol. eia-international.orgunep.org There is a need for a more extensive global network of monitoring stations to better pinpoint the sources of these emissions and ensure that the phase-out of CFCs is complete and effective. ethz.chengineering.org.cn

Interactive Data Table: Unexpected CFC Emissions (2014-2016)

The following table summarizes the estimated new, unexpected emissions for CFC-11, CFC-12, and CFC-113 during the period of 2014-2016. eia-international.org

| Chemical Compound | Estimated Unexpected Emissions (tonnes per year) |

| CFC-11 | 23,200 |

| CFC-12 | 18,300 |

| CFC-113 | 7,800 |

Data sourced from a 2021 study by the Environmental Investigation Agency. eia-international.org

Alternatives and Mitigation Strategies for 1,1,2 Trichlorotrifluoroethane

Development and Evaluation of Alternative Chemical Compounds

The phasing out of CFC-113 necessitated a swift transition to alternative chemical compounds that could replicate its desirable properties, such as high stability, low toxicity, and non-flammability, without causing significant harm to the ozone layer. fnal.gov This led to the development and evaluation of several classes of chemical substitutes.

Hydrochlorofluorocarbons (HCFCs) as Transitional Substitutes

Hydrochlorofluorocarbons (HCFCs) were among the first-generation replacements for CFCs. unep.org While they still possess ozone-depleting potential (ODP), it is significantly lower than that of the CFCs they replaced. nih.govunep.org This characteristic positioned them as "transitional substances," intended to bridge the gap until zero-ODP alternatives became widely available. p2infohouse.orgunep.org

Key HCFCs developed as substitutes for CFC-113 include:

HCFC-141b (1,1-dichloro-1-fluoroethane): This compound was considered a strong candidate for replacing CFC-113 in some applications due to its solvent properties. epa.govnasa.govipc.org However, its relatively high ODP compared to other HCFCs led to its use being restricted and eventually phased out. unep.orgnasa.govipc.org

HCFC-225 (dichloropentafluoropropane): This chemical, typically used as a mixture of its isomers HCFC-225ca and HCFC-225cb, emerged as a more suitable drop-in replacement for CFC-113 in various cleaning applications, including electronics and precision cleaning. p2infohouse.orgepa.gov Its physical and chemical properties are very similar to CFC-113, allowing for its use with minimal changes to existing equipment and processes. p2infohouse.org Despite its lower ODP, HCFC-225 was also slated for eventual phase-out under the Montreal Protocol. p2infohouse.orgipc.org

The adoption of HCFCs was a critical step in the rapid reduction of CFC-113 consumption, even though they were recognized as an interim solution. p2infohouse.orgunep.org

Assessment of Environmental and Health Profiles of Alternatives

A crucial aspect of the transition away from CFC-113 was the thorough assessment of the environmental and health profiles of the proposed alternatives. p2infohouse.orgepa.govjustia.com This evaluation considered factors such as ozone depletion potential (ODP), global warming potential (GWP), atmospheric lifetime, and toxicity. unep.orgp2infohouse.org

Data from various studies and assessments have provided a comparative overview of these key metrics for CFC-113 and its alternatives. For instance, while HCFCs have a lower ODP than CFC-113, they still contribute to ozone depletion. unep.orgepa.gov HFCs and HFEs, with an ODP of zero, are superior in this regard. grida.noyujichemtech.com However, the GWP of many HFCs is a significant concern, leading to regulatory actions to control their use. nih.govbordercenter.orgepa.gov The health profiles of these alternatives have also been a subject of study, with a focus on permissible exposure limits and potential toxicity. p2infohouse.orgnasa.govepa.gov

Interactive Table: Environmental Properties of CFC-113 and its Alternatives

| Compound | Chemical Formula | ODP (Ozone Depletion Potential) | GWP (Global Warming Potential, 100-year) | Atmospheric Lifetime (years) |

| CFC-113 | C2Cl3F3 | 0.8 | 6130 | 85 |

| HCFC-141b | CH3CCl2F | 0.11 | 700 | 9.4 |

| HCFC-225ca | CF3CF2CHCl2 | 0.025 | 180 | 2.1 |

| HCFC-225cb | CF2ClCF2CHFCl | 0.033 | 620 | 6.6 |

| HFC-43-10mee | C5H2F10 | 0 | 1300 | 17.1 |

| HFE-7100 (nonafluorobutyl methyl ether) | C4F9OCH3 | 0 | Low | 5 |

Source: Data compiled from various sources including IPCC reports and EPA documentation. unep.orggrida.no

Process and Technological Innovations to Replace 1,1,2-Trichlorotrifluoroethane

In addition to developing alternative chemical compounds, significant advancements were made in process and technological innovations to eliminate the need for this compound, particularly in its primary application as a cleaning solvent in the electronics industry. epa.govp2infohouse.org

Aqueous-Based Cleaning Systems

Aqueous-based cleaning systems emerged as a prominent and effective alternative to solvent-based cleaning with CFC-113. nasa.govipc.orgnasa.gov These systems utilize water, often in combination with detergents or alkaline solutions, to remove contaminants from manufactured parts. nasa.govipc.org

Key features of aqueous-based cleaning systems include:

Effectiveness: For many applications, aqueous systems have demonstrated cleaning performance equal to or even superior to CFC-113. p2infohouse.org

Environmental Benefits: These systems eliminate the use of ozone-depleting substances and can reduce the emission of volatile organic compounds (VOCs). ipc.org